N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide
Overview
Description
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a hydroxymethyl group and a carbothioamide group. The presence of two chlorine atoms on the phenyl ring further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-(hydroxymethyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbothioamide group can be reduced to a thiol or amine under reducing conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of N-(2,4-dichlorophenyl)-2-(carboxymethyl)-1-piperidinecarbothioamide.
Reduction: Formation of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothiol.
Substitution: Formation of N-(2,4-diaminophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarboxamide
- N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothiol
- N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioester
Uniqueness
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2OS/c14-9-4-5-12(11(15)7-9)16-13(19)17-6-2-1-3-10(17)8-18/h4-5,7,10,18H,1-3,6,8H2,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDURVZJKOGBLLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=S)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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